molecular formula C10H9ClN2S B7723170 CID 28556

CID 28556

Cat. No. B7723170
M. Wt: 224.71 g/mol
InChI Key: RGYNOPLNIDBIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 28556 is a useful research compound. Its molecular formula is C10H9ClN2S and its molecular weight is 224.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 28556 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 28556 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function

    Chemically Induced Dimerization (CID) is used to control protein function with high precision and spatiotemporal resolution, mainly to dissect signal transductions and understand membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation and Editing

    Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing, offering fine-tuning of gene expression levels and the capability for multiplexing biological signals (Ma et al., 2023).

  • Study of Protein-Protein Interactions

    CID techniques resolve intricate problems in cell biology, especially in understanding lipid second messengers and small GTPases. Advanced technical developments offer improved specificity and novel substrates for orthogonal manipulations (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency in Barley

    Application of carbon isotope discrimination (CID) as a selection criterion for improving water use efficiency (WUE) and productivity in barley breeding programs under various environmental conditions (Anyia et al., 2007).

  • Rapid Activation and Deactivation of Protein Dimerization

    A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated with light, allowing control over peroxisome transport and mitotic checkpoint signaling in living cells with enhanced spatiotemporal control (Aonbangkhen et al., 2018).

properties

IUPAC Name

5-(4-chlorophenyl)-1-methylimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYNOPLNIDBIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=C1S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 28556

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.